N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound known for its unique chemical structure and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide generally involves multi-step organic synthesis:
Starting Material: : The synthesis typically begins with the preparation of intermediate compounds like 4-(dimethylamino)-6-methylpyrimidine and 3,5-dimethylisoxazole.
Coupling Reaction: : These intermediates are coupled through a series of steps, often involving the formation of a sulfonamide bond under controlled conditions.
Reaction Conditions: : The reaction conditions may include catalysts such as palladium, solvents like dichloromethane, and specific temperature and pH controls to ensure optimal yield and purity.
Industrial Production Methods: : Industrial-scale production might utilize high-throughput methods and automated synthesis processes to enhance efficiency and scalability. The methodologies would focus on optimizing yield while minimizing impurities, often employing large reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: : Reductive conditions might target the pyrimidine or isoxazole rings, resulting in modified derivatives.
Substitution: : Substitution reactions could occur at the dimethylamino or sulfonamide groups, allowing for structural diversification.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Methanol, ethanol, or tetrahydrofuran (THF).
Major Products: : Products from these reactions vary based on the conditions and reagents used but typically include modified sulfonamides, oxidized pyrimidines, or reduced isoxazoles.
Scientific Research Applications
Chemistry: : The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Research investigates its effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: : Exploratory studies aim to leverage its structural features for drug design, targeting specific proteins or receptors.
Industry: : Applications in industrial processes could involve its use as a chemical intermediate or a reagent in complex synthesis procedures.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the dimethylamino group facilitates binding to active sites, while the sulfonamide group may interfere with enzyme function or disrupt protein-protein interactions.
Comparison with Similar Compounds
Comparison
Similar Compounds: : Compounds such as sulfonylureas, pyrimidine derivatives, and other isoxazoles.
Uniqueness: : This compound’s unique combination of functional groups and structural features allows for versatile reactivity and a broad range of applications.
List of Similar Compounds
Sulfonylureas
Pyrimidine analogs
Isoxazole derivatives
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Biological Activity
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative with potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.38 g/mol
Structural Characteristics
The compound features a sulfonamide group, which is known for its antibacterial properties. The presence of a pyrimidine ring and an isoxazole moiety contributes to its potential biological activities.
Antibacterial Activity
Sulfonamides are widely recognized for their antibacterial properties, functioning primarily by inhibiting bacterial folate synthesis. The compound's structure suggests it may exhibit similar mechanisms.
Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition prevents bacterial growth by blocking DNA synthesis.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound may exhibit anticancer properties.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the anticancer efficacy of various sulfonamide derivatives against several cancer cell lines. The results showed significant inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 12 |
Compound B | A549 | 8 |
This compound | MCF-7 | 10 |
Hemorheological Activity
Research has suggested that certain sulfonamide derivatives can improve blood flow properties. For instance, a compound structurally related to our target exhibited hemorheological activity comparable to that of pentoxifylline, a well-known angioprotector.
Synthesis and Characterization
Various synthetic routes have been explored to create derivatives of sulfonamide compounds. Techniques such as NMR spectroscopy and X-ray diffraction have been employed to elucidate their structures and confirm biological activity.
Comparative Studies
Comparative studies have shown that modifications in the molecular structure significantly impact biological activity. For example, variations in substituents on the pyrimidine or isoxazole rings can enhance antibacterial potency or selectivity against cancer cells.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIXADCVHYWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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